molecular formula C18H24FN3O3 B4260672 N-(2-fluoro-5-methylphenyl)-N'-(3-oxo-3-pyrrolidin-1-ylpropyl)succinamide

N-(2-fluoro-5-methylphenyl)-N'-(3-oxo-3-pyrrolidin-1-ylpropyl)succinamide

Cat. No. B4260672
M. Wt: 349.4 g/mol
InChI Key: DMSVRPOEANEWJB-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-methylphenyl)-N'-(3-oxo-3-pyrrolidin-1-ylpropyl)succinamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

N-(2-fluoro-5-methylphenyl)-N'-(3-oxo-3-pyrrolidin-1-ylpropyl)succinamide A exerts its therapeutic effects through the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, N-(2-fluoro-5-methylphenyl)-N'-(3-oxo-3-pyrrolidin-1-ylpropyl)succinamide A can prevent the degradation of key proteins involved in various cellular processes, including cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-N'-(3-oxo-3-pyrrolidin-1-ylpropyl)succinamide A has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In animal studies, N-(2-fluoro-5-methylphenyl)-N'-(3-oxo-3-pyrrolidin-1-ylpropyl)succinamide A has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

N-(2-fluoro-5-methylphenyl)-N'-(3-oxo-3-pyrrolidin-1-ylpropyl)succinamide A has several advantages for lab experiments, including its high potency and specificity for the proteasome. However, its low solubility and stability in aqueous solutions can limit its use in certain experiments.

Future Directions

Future research on N-(2-fluoro-5-methylphenyl)-N'-(3-oxo-3-pyrrolidin-1-ylpropyl)succinamide A should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Additionally, the development of more stable and soluble formulations of N-(2-fluoro-5-methylphenyl)-N'-(3-oxo-3-pyrrolidin-1-ylpropyl)succinamide A could enhance its therapeutic potential.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-N'-(3-oxo-3-pyrrolidin-1-ylpropyl)succinamide A has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal studies, N-(2-fluoro-5-methylphenyl)-N'-(3-oxo-3-pyrrolidin-1-ylpropyl)succinamide A has demonstrated anti-inflammatory properties and neuroprotective effects.

properties

IUPAC Name

N'-(2-fluoro-5-methylphenyl)-N-(3-oxo-3-pyrrolidin-1-ylpropyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O3/c1-13-4-5-14(19)15(12-13)21-17(24)7-6-16(23)20-9-8-18(25)22-10-2-3-11-22/h4-5,12H,2-3,6-11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSVRPOEANEWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)CCC(=O)NCCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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